8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family. This compound is characterized by the presence of a fluorobenzyl group attached to the imidazo[1,5-a]pyrimidine core, which is further functionalized with a carboxylic acid group. The molecular formula of this compound is C14H10FN3O2, and it has a molecular weight of 271.25 g/mol .
Preparation Methods
The synthesis of 8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.
Chemical Reactions Analysis
8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Cyclization: The imidazo[1,5-a]pyrimidine core can undergo further cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a GABA receptor agonist, it binds to the GABA receptor, enhancing the inhibitory effects of GABA neurotransmission. As a p38 mitogen-activated protein kinase inhibitor, it inhibits the phosphorylation of p38 MAPK, thereby modulating inflammatory responses .
Comparison with Similar Compounds
8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the position of the nitrogen atoms and the attached functional groups.
Imidazo[4,5-b]pyridines: These compounds have a different arrangement of the imidazo and pyridine rings, leading to distinct chemical and biological properties.
Benzo[4,5]imidazo[1,2-a]pyrimidines: These derivatives have additional benzene rings, which can influence their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorobenzyl group, which can impart unique chemical and biological properties.
Properties
Molecular Formula |
C14H10FN3O2 |
---|---|
Molecular Weight |
271.25 g/mol |
IUPAC Name |
8-[(2-fluorophenyl)methyl]imidazo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C14H10FN3O2/c15-10-5-2-1-4-9(10)8-11-12-16-6-3-7-18(12)13(17-11)14(19)20/h1-7H,8H2,(H,19,20) |
InChI Key |
KUAFPUIFRGVDGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=C3N=CC=CN3C(=N2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.